

An In-depth Technical Guide on Dodecylcyclohexane (CAS: 1795-17-1)

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Compound of Interest

Compound Name: Dodecylcyclohexane

Cat. No.: B156805

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane (CAS number 1795-17-1) is a saturated hydrocarbon consisting of a dodecyl group attached to a cyclohexane ring.^{[1][2][3]} While primarily used in organic synthesis and as a research chemical, its metabolic fate and the biological activities of its metabolites warrant closer examination for potential applications in drug development and as a tool for studying lipid metabolism. This technical guide provides a comprehensive overview of the physicochemical properties, metabolism, and potential biological implications of **dodecylcyclohexane**, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

Dodecylcyclohexane is a colorless to almost colorless clear liquid with a high boiling point and low water solubility.^[4] Its key physicochemical properties are summarized in the table below.

Property	Value	Unit	Reference(s)
Molecular Formula	C ₁₈ H ₃₆	[1][2][5]	
Molecular Weight	252.49	g/mol	[2][6]
CAS Number	1795-17-1	[1][2]	
Melting Point	12.5	°C	[3]
Boiling Point	314.85	°C	[3]
Density	0.8228	g/cm ³ (at 20 °C)	[3]
Appearance	Colorless to Almost colorless clear liquid	[4]	
Purity	>98.0% (GC)	[4]	

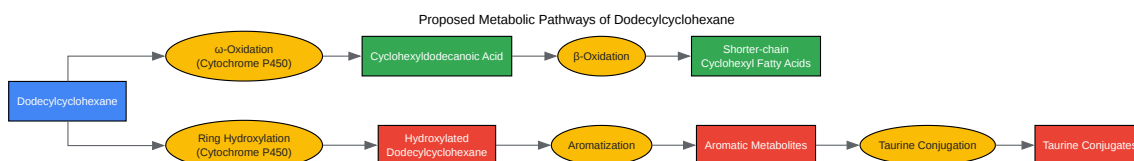
Metabolism and Toxicological Profile

Studies in mammals and aquatic organisms have shown that **dodecylcyclohexane** is metabolized primarily through oxidation of both the alkyl chain and the cyclohexane ring.

Metabolic Pathways

The primary metabolic pathway involves the ω -oxidation of the dodecyl chain to form cyclohexyldodecanoic acid. This long-chain fatty acid can then be further metabolized through β -oxidation. Additionally, hydroxylation of the cyclohexane ring can occur. In some organisms, there is evidence of aromatization of the cyclohexane ring and conjugation with taurine.

Below is a diagram illustrating the proposed metabolic pathways of **dodecylcyclohexane**.



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Proposed metabolic pathways of **dodecylcyclohexane**.

Toxicological Summary

Toxicological data on **dodecylcyclohexane** is limited. Studies in rainbow trout have shown that it can lead to growth reduction and affect lipid metabolism. The incorporation of its metabolite, cyclohexyldodecanoic acid, into lipids may have toxicological significance that requires further investigation.

Potential Biological Activities and Signaling Pathways

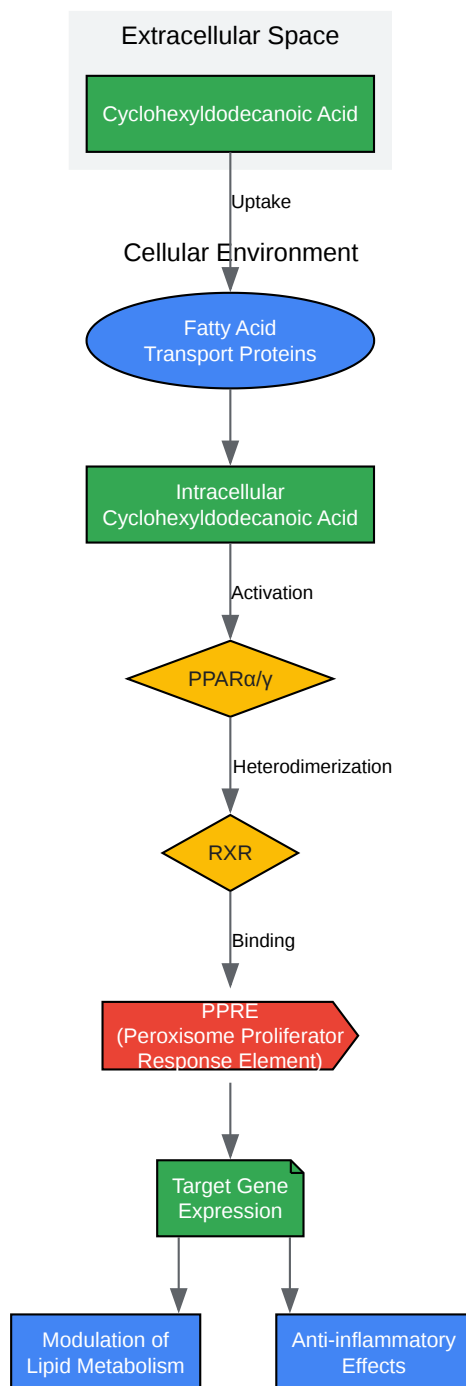
While there is no direct evidence of pharmacological activity for **dodecylcyclohexane** itself, its primary metabolite, cyclohexyldodecanoic acid, as a long-chain fatty acid, may interact with various signaling pathways. Long-chain fatty acids are known to act as signaling molecules and modulators of gene expression, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Hypothetical Signaling Pathway

The activation of PPARs by long-chain fatty acids can lead to the regulation of genes involved in lipid metabolism, inflammation, and cellular differentiation. A hypothetical signaling pathway

for the effects of cyclohexyldodecanoic acid is presented below.

Hypothetical Signaling Pathway of Cyclohexyldodecanoic Acid



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Hypothetical signaling pathway of cyclohexyldodecanoic acid.

Experimental Protocols

Synthesis of n-Dodecylcyclohexane

A representative protocol for the synthesis of **n-dodecylcyclohexane** is the Friedel-Crafts alkylation of benzene with 1-dodecene followed by catalytic hydrogenation.

Materials:

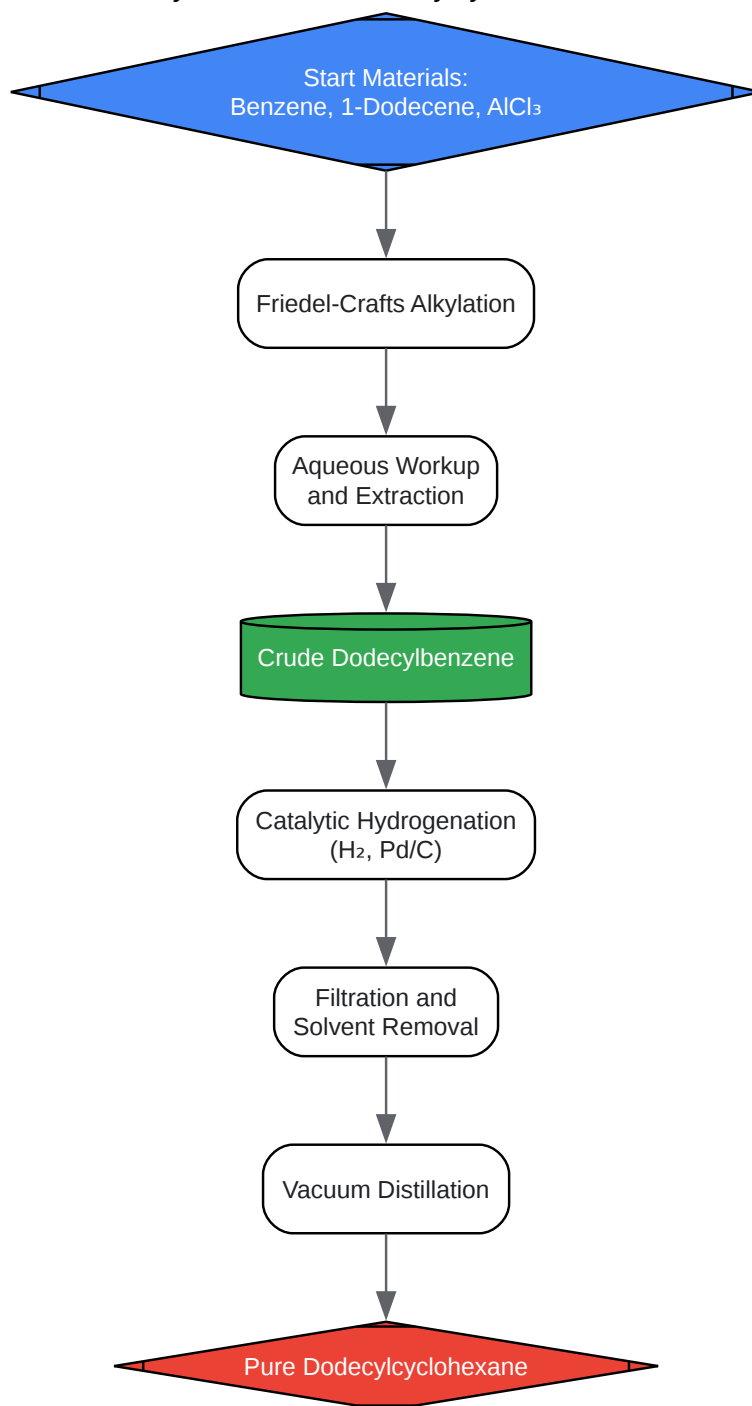
- Benzene
- 1-Dodecene
- Anhydrous aluminum chloride (AlCl_3)
- Hydrogen gas (H_2)
- Palladium on carbon (Pd/C) catalyst
- Anhydrous diethyl ether
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, hydrogenation apparatus.

Procedure:

- Friedel-Crafts Alkylation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride in anhydrous diethyl ether under a nitrogen atmosphere.

- Cool the mixture in an ice bath and add a solution of 1-dodecene in benzene dropwise from the dropping funnel with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude dodecylbenzene.
- Catalytic Hydrogenation:
 - Dissolve the crude dodecylbenzene in a suitable solvent such as ethanol in a hydrogenation vessel.
 - Add a catalytic amount of palladium on carbon (5-10% w/w).
 - Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.
 - Release the pressure, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the solvent.
 - Remove the solvent from the filtrate under reduced pressure to yield **dodecylcyclohexane**.
 - Purify the product by vacuum distillation.

Synthesis of n-Dodecylcyclohexane

[Click to download full resolution via product page](#)Workflow for the synthesis of n-**dodecylcyclohexane**.

Analytical Method: Quantification in Biological Samples by GC-MS

Instrumentation:

- Gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of biological matrix (e.g., plasma, tissue homogenate), add an internal standard (e.g., a deuterated analog or a similar non-endogenous hydrocarbon).
- Add 3 mL of a non-polar organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).
- Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume (e.g., 100 μ L) of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions (Representative):

- Injector Temperature: 280 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 1 minute.
- Ramp 1: 10 °C/min to 200 °C.
- Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.
- MS Transfer Line Temperature: 290 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for **dodecylcyclohexane** and the internal standard.

Conclusion

Dodecylcyclohexane is a long-chain alkylcyclohexane with well-defined physicochemical properties. While its direct pharmacological applications are yet to be explored, its metabolism into cyclohexyldodecanoic acid suggests potential interactions with lipid signaling pathways, particularly those mediated by PPARs. This opens avenues for its use as a chemical probe in studying lipid metabolism and related cellular processes. The provided synthesis and analytical protocols offer a foundation for researchers to further investigate the biological roles of **dodecylcyclohexane** and its metabolites in the context of drug discovery and development. Further research is warranted to elucidate its precise biological targets and potential therapeutic utility.

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